

An Evidence-Based Review of Pangamic Acid: Therapeutic Claims vs. Scientific Reality

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Compound of Interest

Compound Name: Sodium pangamate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an evidence-based review of the therapeutic claims associated with pangamic acid, often marketed as "Vitamin B15." Despite a history of use in certain alternative medicine circles, particularly in the former Soviet Union, pangamic acid's efficacy and safety remain unsubstantiated by rigorous scientific evidence. This comparison guide will objectively evaluate the available data for pangamic acid, juxtaposing it with an evidence-based alternative for a key therapeutic claim, and will detail the experimental protocols of pivotal studies to allow for critical appraisal.

Pangamic Acid: A Substance in Search of a Function

Pangamic acid is a controversial substance with no universally accepted chemical identity.^{[1][2]} Formulations have been found to contain a variety of compounds, including D-gluconodimethyl aminoacetic acid, glycine, and diisopropylamine dichloroacetate.^{[3][4]} It is not recognized as a vitamin by any major regulatory body, as there is no evidence to suggest it is a required nutrient for the human body.^{[5][6]}

Therapeutic claims for pangamic acid are wide-ranging and include the treatment of:

- Asthma
- High cholesterol

- Alcoholism
- Heart disease
- Enhancement of athletic performance[1][6][7]

However, these claims are largely unsupported by robust clinical trials.[1][6][7] Much of the research cited in support of pangamic acid originates from the former Soviet Union and is considered anecdotal or lacking in rigorous, controlled experimental design.[5]

Safety Concerns

The use of pangamic acid is not without risk. Some formulations have been found to contain chemicals that may be carcinogenic.[6][7] The U.S. Food and Drug Administration (FDA) has classified pangamic acid and its products as unsafe for food and drug use and has recommended their seizure.[5] Given the lack of a standard chemical identity and the potential for harmful contaminants, its use is strongly discouraged.

Comparative Analysis: Athletic Performance

One of the most persistent claims for pangamic acid is its ability to enhance athletic performance. To evaluate this claim, we will compare the evidence for pangamic acid with that of a well-established ergogenic aid: creatine monohydrate.

Pangamic Acid and Athletic Performance: A Lack of Evidence

A key study investigating the effect of pangamic acid on athletic performance was a double-blind, placebo-controlled trial conducted on male track athletes. The study found no significant differences between the pangamic acid and placebo groups in maximal heart rate, treadmill time, or blood glucose and lactate levels.[8]

Parameter	Pangamic Acid Group (Post-Treatment)	Placebo Group (Post-Treatment)	p-value
Maximal Heart Rate (bpm)	181	194	> 0.05
Treadmill Time (min)	17.21	16.83	> 0.05
Post-Test Glucose (mg%)	138.88	139.13	> 0.05
Post-Test Lactate (mg%)	70.88	66.58	> 0.05

Data adapted from Gray ME, Titlow LW. Med Sci Sports Exerc. 1982;14(6):424-7.[8]

- Study Design: Double-blind, placebo-controlled trial.
- Participants: 16 male track athletes.
- Intervention: The experimental group ingested six 50-mg pangamic acid tablets daily for three weeks. The control group ingested six identical-looking placebo tablets daily for the same duration.
- Testing Protocol: Subjects were tested before and after the treatment period using the Bruce treadmill protocol. The Bruce protocol involves incremental increases in treadmill speed and incline every three minutes.[1][3][5][8][9]
- Parameters Measured: Maximal heart rate (HR), total treadmill time (TM), and pre- and post-test blood glucose and lactate levels.
- Statistical Analysis: Multivariate analysis of variance (MANOVA) was used to compare the post-treatment data between the two groups.[8]

Creatine Monohydrate: An Evidence-Based Alternative for Athletic Performance

In stark contrast to pangamic acid, creatine monohydrate is one of the most extensively studied and scientifically validated ergogenic aids. Numerous studies have demonstrated its efficacy in improving high-intensity exercise performance, increasing muscle strength and power, and enhancing training adaptations.

Performance Outcome	Effect Size (Standardized Mean Difference - SMD)	95% Confidence Interval (CI)	p-value
Anaerobic Performance (Soccer Players)	1.23	0.55 to 1.91	< 0.001
Aerobic Performance (Soccer Players)	-0.05	-0.37 to 0.28	0.78
Strength & Power (General)	Consistently positive and significant	Varies by study and muscle group	Generally < 0.05

Data from Mielgo-Ayuso J, et al. *Nutrients*. 2019;11(4):757 and other meta-analyses.

- **Study Design:** Typically a randomized, double-blind, placebo-controlled trial.
- **Participants:** Varies by study, but often includes athletes or recreationally trained individuals.
- **Intervention:** A common protocol involves a "loading phase" of 20-25 grams of creatine monohydrate per day (split into 4-5 doses) for 5-7 days, followed by a "maintenance phase" of 3-5 grams per day. The control group receives a placebo (e.g., maltodextrin).
- **Testing Protocol:** Performance is assessed using a variety of tests relevant to the specific athletic domain being studied, such as Wingate tests for anaerobic power, 1-repetition maximum (1RM) for strength, and repeated sprint tests.
- **Parameters Measured:** Performance metrics (e.g., peak power, total work), body composition (e.g., lean body mass), and muscle biopsies to measure intramuscular creatine stores.

- **Statistical Analysis:** Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare changes in performance and physiological parameters between the creatine and placebo groups.

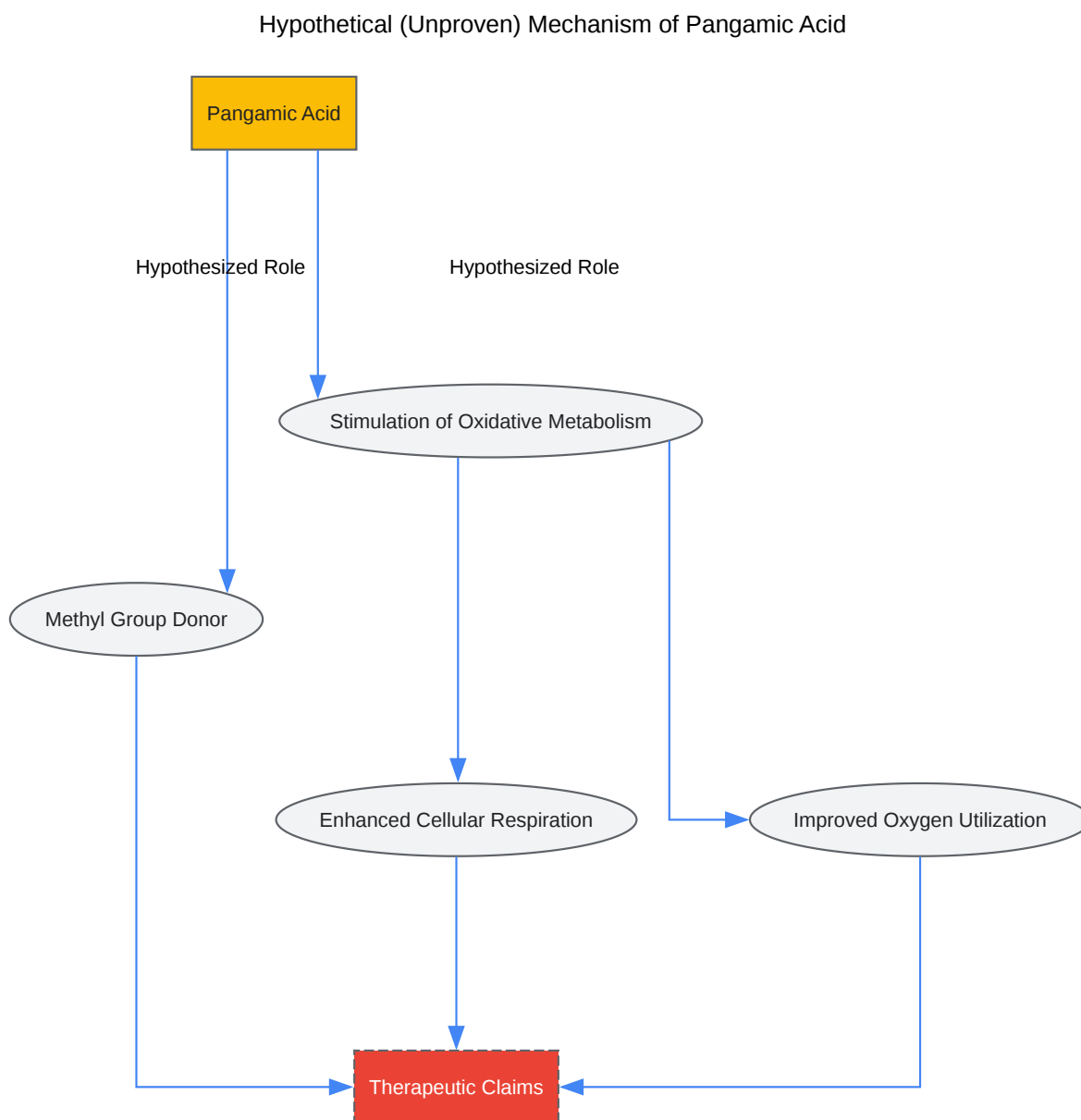
Proposed Mechanisms of Action: Speculation vs. Established Science

Pangamic Acid: Unproven Hypotheses

Due to the lack of a consistent chemical identity, the mechanism of action for pangamic acid is unknown.^[6] Some speculative mechanisms proposed in older, primarily Soviet-era literature, include:

- **Methyl Donation:** It has been suggested that pangamic acid may act as a methyl donor, participating in various metabolic processes.
- **Stimulation of Oxidative Metabolism:** Some proponents claim it enhances cellular respiration and oxygen utilization.^[1]

These proposed mechanisms lack robust scientific validation and a clear biochemical basis.



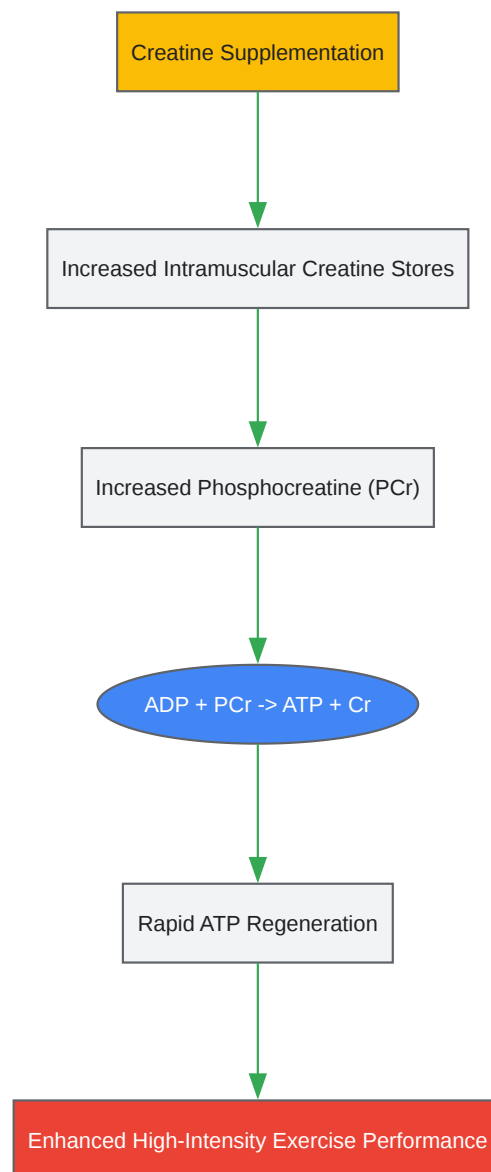
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Caption: A diagram illustrating the hypothetical and unproven mechanisms of action of pangamic acid.

Creatine: A Well-Established Mechanism

The primary mechanism of action for creatine is well-understood and revolves around the phosphocreatine (PCr) energy system. During high-intensity, short-duration exercise, adenosine triphosphate (ATP) is rapidly depleted. Creatine, stored in muscle as phosphocreatine, donates a phosphate group to adenosine diphosphate (ADP) to rapidly regenerate ATP, thereby providing energy for muscle contractions.

Established Mechanism of Action for Creatine

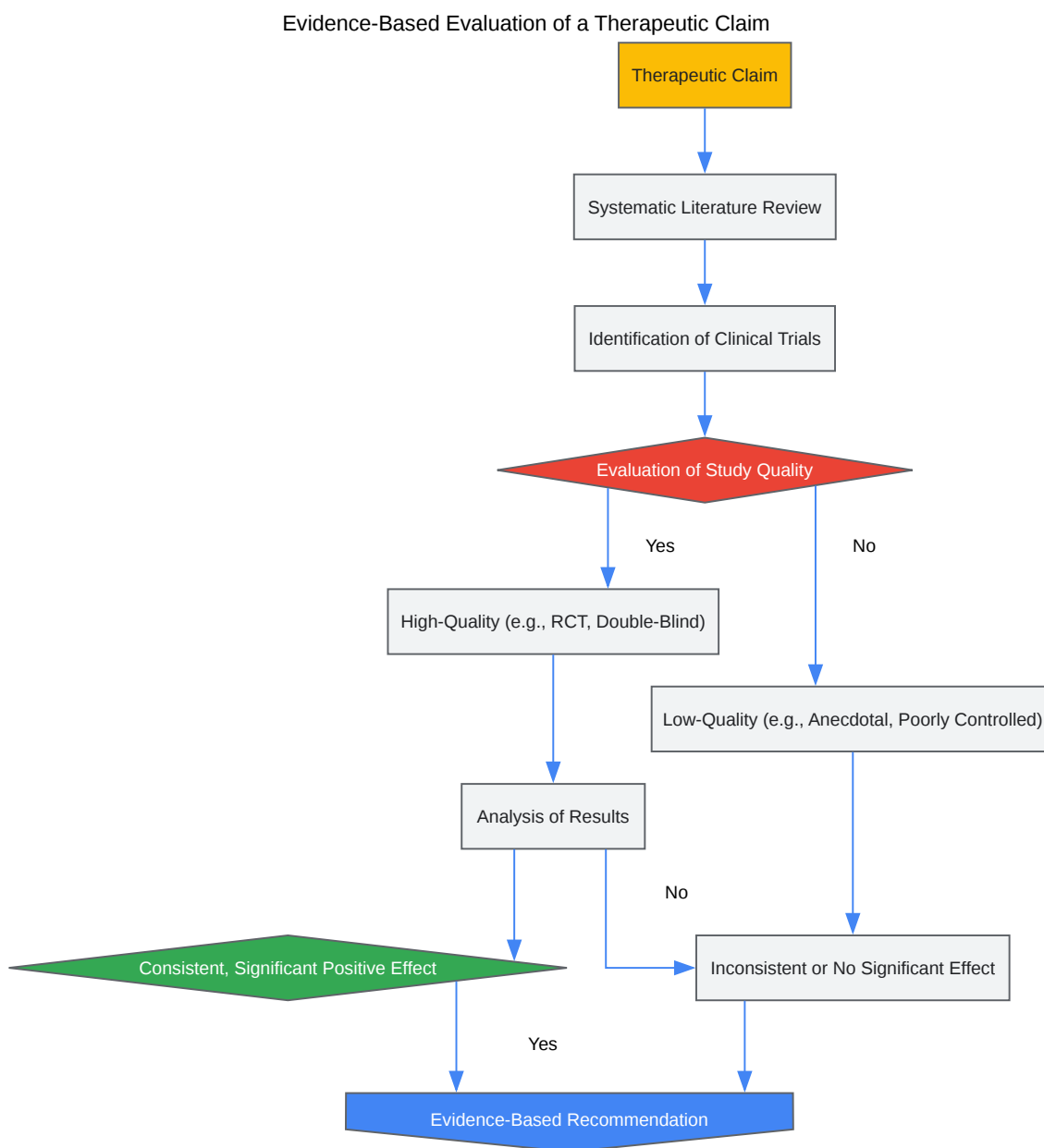


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Caption: The established mechanism of action for creatine in enhancing athletic performance.

Evidence-Based Evaluation Workflow

The case of pangamic acid serves as a valuable illustration of the importance of a rigorous, evidence-based approach to evaluating the therapeutic claims of any substance. The following workflow outlines a logical process for such an evaluation.



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Caption: A workflow for the evidence-based evaluation of a therapeutic claim for a given substance.

Conclusion

The therapeutic claims made for pangamic acid ("Vitamin B15") are not supported by credible scientific evidence. The lack of a standard chemical identity, coupled with safety concerns, makes its use inadvisable. In the context of athletic performance, pangamic acid has been shown to be ineffective in a controlled clinical trial. In contrast, substances like creatine monohydrate have a substantial body of evidence supporting their efficacy and a well-understood mechanism of action. This comparative analysis underscores the critical importance of relying on high-quality, peer-reviewed research and a systematic, evidence-based approach when evaluating the therapeutic potential of any compound. For researchers, scientists, and drug development professionals, pangamic acid serves as a cautionary tale of a substance with unsubstantiated claims that has not withstood scientific scrutiny.

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